4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline
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Description
“4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C11H7ClF3NO . It has a molecular weight of 261.628 Da .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethoxy group at the 6th position .
Physical And Chemical Properties Analysis
The density of “4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” is 1.411g/cm3. It has a boiling point of 272.1ºC at 760 mmHg .
Scientific Research Applications
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Medicinal Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- Few quinoline derivatives have been synthesized and evaluated for treating osteoarthritis .
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Agrochemical Industry
- Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to your compound, are used in the agrochemical industry .
- The major use of TFMP derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Antimicrobial Activity
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
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Antiviral Activity
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Anticancer Activity
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Antihypertensive Activity
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Antidepressant and Anticonvulsant Activity
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Anti-HIV Agents
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Inhibitors of Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK)
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Food Industry
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Catalysts
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Dyes and Materials
properties
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAWSTLWKOKDEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569125 |
Source
|
Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |
CAS RN |
951905-08-1 |
Source
|
Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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